2-chloro-N-(2-fluorophenyl)-4-methylbenzamide
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Overview
Description
2-chloro-N-(2-fluorophenyl)-4-methylbenzamide is an organic compound belonging to the class of benzamides. This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a methyl group attached to the benzamide structure. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities.
Preparation Methods
The synthesis of 2-chloro-N-(2-fluorophenyl)-4-methylbenzamide typically involves the reaction of 2-fluoroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
2-chloro-N-(2-fluorophenyl)-4-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(2-fluorophenyl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Chemical Research: The compound serves as a model system for studying the effects of halogen substitution on the reactivity and stability of benzamides.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-fluorophenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
2-chloro-N-(2-fluorophenyl)-4-methylbenzamide can be compared with other similar compounds, such as:
2-chloro-N-(2-fluorophenyl)benzamide: Lacks the methyl group, which may affect its reactivity and biological activity.
2-chloro-N-(4-chloro-2-fluorophenyl)benzamide: Contains an additional chloro group, which may enhance its binding affinity towards certain targets.
2-bromo-N-(2,4-dichlorophenyl)benzamide: The presence of bromine and additional chlorine atoms may significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity, stability, and biological activity.
Properties
IUPAC Name |
2-chloro-N-(2-fluorophenyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-6-7-10(11(15)8-9)14(18)17-13-5-3-2-4-12(13)16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODXIZQFXHEXRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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